molecular formula C11H22O B081106 (4-Tert-butylcyclohexyl)methanol CAS No. 10601-39-5

(4-Tert-butylcyclohexyl)methanol

Cat. No.: B081106
CAS No.: 10601-39-5
M. Wt: 170.29 g/mol
InChI Key: GGWBQKOXLMPNMS-UHFFFAOYSA-N
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Description

(4-Tert-butylcyclohexyl)methanol is a terpene alcohol with the molecular formula C11H22O and a molecular weight of 170.29 g/mol. It is a synthetic fragrance compound widely used in the perfume industry due to its pleasant and long-lasting odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Tert-butylcyclohexyl)methanol typically involves the hydrogenation of 4-tert-butylcyclohexanone. This process can be carried out using various catalysts, including ruthenium-aminophosphine complexes, iridium, and rhodium catalysts . The reaction conditions often involve the use of hydrogen gas and a base, with the reaction being stereoselective to produce the desired cis-isomer .

Industrial Production Methods

On an industrial scale, the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid is a common method . This process ensures a high yield of the cis-isomer, which is preferred for its intense woody odor with a flowery fragrance .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogen gas and catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include 4-tert-butylcyclohexanone (from oxidation) and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

(4-Tert-butylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a fragrance ingredient in perfumes.

    Biology: The compound’s pleasant odor makes it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.

    Industry: It is widely used in the production of perfumes, cosmetics, and other scented products.

Mechanism of Action

The mechanism by which (4-Tert-butylcyclohexyl)methanol exerts its effects primarily involves its interaction with olfactory receptors. The compound’s molecular structure allows it to bind to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its pleasant odor .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.

    4-tert-Butylcyclohexanone: The ketone analog of (4-Tert-butylcyclohexyl)methanol.

    4-tert-Butylcyclohexyl acetate: An ester derivative used in perfumes.

Uniqueness

This compound is unique due to its specific molecular structure, which provides a long-lasting and pleasant odor. This makes it particularly valuable in the fragrance industry compared to its analogs.

Properties

IUPAC Name

(4-tert-butylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWBQKOXLMPNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909870, DTXSID201247499
Record name (4-tert-Butylcyclohexyl)methanol
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanemethanol
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20691-53-6, 10601-39-5, 13004-06-3
Record name 4-tert-Butylcyclohexanemethanol
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Record name cis-4-tert-Butylcyclohexylmethanol
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Record name trans-4-tert-Butylcyclohexylmethanol
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Record name 4-tert-Butylcyclohexylmethanol
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Record name (4-tert-Butylcyclohexyl)methanol
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanemethanol
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Record name cis-4-tert-butylcyclohexylmethanol
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Record name 4-tert-butylcyclohexylmethanol
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Synthesis routes and methods I

Procedure details

To a solution of 4-tert-butylcyclohexane carboxylic acid (10.0 g, 54.3 mmol of a mixture of cis and trans isomers) in anhydrous THF (distilled over Na/benzophenone) (44 mL) at 0° C., under argon were added dropwise B2H6 in THF (66.5 mL of 0.98M, 65.2 mmol). The reaction mixture was stirred at 0° C. for 2 hrs and then placed in the freezer overnight. The reaction was quenched by addition of saturated NaCl solution (50 mL) and was concentrated. The aqueous residue was extracted with EtOAc (3×200 mL) and the combined organic extracts were washed with sat. NaHCO3 solution (250 mL), followed by saturated brine (250 mL), dried over Na2SO4, and filtered. Concentration to dryness yielded 9.96 g of crude product which was purified via flash chromatography eluting with 25% EtOAc in hexane to yield an amorphous 4-(1,1-dimethylethyl)cyclohexanemethanol (9.18 g, 53.9 mmol) as a mixture of cis and trans isomers in 99% yield.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of 4-tert-butylcyclohexane-carboxylic acid (3.00 g, 16.3 mmoles) in THF (30 mL) is slowly added a THF solution of borane-THF complex (1.0M, 21.2 mL, 21.2 mmoles). The solution is stirred at room temperature for 18 hours, then quenched with 2N HCl solution (30 mL), and extracted with EtOAc. The organic layer is isolated, washed with 1N NaOH, dried over sodium sulfate, and concentrated to yield the title compound as a clear oil. 1H NMR (300 MHz, CDCl3): δ 2.06 (d, 2H), 1.82 (m, 4H), 1.52 (m, 2H), 0.88 (m, 4H), 0.83 (s, 9H).
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